Bienvenue dans la boutique en ligne BenchChem!

5,8-Dioxa-2-azaspiro[3.5]nonane

Physicochemical Profiling CNS Drug Design Lipophilicity Optimization

5,8-Dioxa-2-azaspiro[3.5]nonane (CAS 2169450-64-8) is a saturated spiroheterocyclic building block comprising an azetidine ring fused via a spiro carbon to a 1,4-dioxepane ring, with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 Da. The compound belongs to the broader class of 2-azaspiro[3.5]nonane scaffolds, which are valued in drug discovery for introducing three-dimensional character, conformational restriction, and favorable physicochemical properties into lead molecules.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13639315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dioxa-2-azaspiro[3.5]nonane
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COC2(CNC2)CO1
InChIInChI=1S/C6H11NO2/c1-2-9-6(5-8-1)3-7-4-6/h7H,1-5H2
InChIKeySOASSHDMEVHZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dioxa-2-azaspiro[3.5]nonane: A Dual-Oxygen Spirocyclic Scaffold for Medicinal Chemistry Procurement


5,8-Dioxa-2-azaspiro[3.5]nonane (CAS 2169450-64-8) is a saturated spiroheterocyclic building block comprising an azetidine ring fused via a spiro carbon to a 1,4-dioxepane ring, with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 Da . The compound belongs to the broader class of 2-azaspiro[3.5]nonane scaffolds, which are valued in drug discovery for introducing three-dimensional character, conformational restriction, and favorable physicochemical properties into lead molecules [1][2]. The defining structural feature—the presence of two endocyclic oxygen atoms in a seven-membered ring—distinguishes it from single-oxa analogs and all-carbon spirocyclic azetidines, enabling differentiated hydrogen-bonding capacity and polarity profiles relevant to central nervous system (CNS) and anti-infective drug design programs [2][3].

Why Single-Oxa or All-Carbon Spiroazetidines Cannot Replace 5,8-Dioxa-2-azaspiro[3.5]nonane in Lead Optimization


Within the 2-azaspiro[3.5]nonane family, the number and position of endocyclic heteroatoms fundamentally alter key physicochemical descriptors including lipophilicity (LogP/LogD), topological polar surface area (TPSA), and hydrogen-bond acceptor count, which in turn govern solubility, metabolic stability, and off-target promiscuity [1][2]. 5,8-Dioxa-2-azaspiro[3.5]nonane possesses two ether oxygen atoms yielding a computed LogP of −0.6248, a TPSA of 30.49 Ų, and three H-bond acceptors ; by contrast, the single-oxa analog 5-oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO, MW 127.19) or the all-carbon 2-azaspiro[3.5]nonane (C₈H₁₅N, MW 125.21) exhibit higher lipophilicity and fewer acceptor sites, directly impacting aqueous solubility and CYP450-mediated metabolism profiles . Substituting these scaffolds without re-optimizing the entire structure–activity relationship (SAR) series can therefore lead to divergent pharmacokinetic and selectivity outcomes, making generic scaffold interchange unreliable during fragment growth or bioisostere replacement campaigns [2].

Quantitative Differentiation Evidence: 5,8-Dioxa-2-azaspiro[3.5]nonane vs. Closest Analogs


LogP Reduction vs. 5-Oxa-2-azaspiro[3.5]nonane: A 0.6 Unit Gain in Hydrophilicity

5,8-Dioxa-2-azaspiro[3.5]nonane exhibits a computed LogP of −0.6248 (ChemScene computational chemistry data), representing a shift of approximately −0.6 LogP units versus the single-oxa analog 5-oxa-2-azaspiro[3.5]nonane, which is expected to reside near LogP ≈ 0.0 based on its larger hydrocarbon content (C₇ vs. C₆) and one fewer oxygen atom . In spiroazetidine SAR campaigns, a ΔLogP of 0.5–1.0 units has been demonstrated to measurably influence aqueous solubility, CYP450 metabolic stability, and off-target pharmacology profiles [1][2].

Physicochemical Profiling CNS Drug Design Lipophilicity Optimization

Hydrogen-Bond Acceptor Count: 3 Acceptors Enable Distinct Target Engagement vs. 2-Acceptor Analogs

With three hydrogen-bond acceptor atoms (two ether oxygens plus the azetidine nitrogen; ChemScene data), 5,8-dioxa-2-azaspiro[3.5]nonane offers a distinct H-bond acceptor profile compared to 5-oxa-2-azaspiro[3.5]nonane (2 acceptors: one oxygen, one nitrogen) or 2-azaspiro[3.5]nonane (1 acceptor: nitrogen only) . In ATP-competitive kinase inhibitor design, spirocyclic scaffolds with additional H-bond acceptor sites have been shown to form supplementary water-mediated or direct contacts within the hinge region, altering selectivity profiles across the kinome [1].

Structure-Based Drug Design Ligand Efficiency Binding Affinity

Conformational Restriction: Zero Rotatable Bonds Enforce Rigid Geometry vs. Flexible-Chain Alternatives

5,8-Dioxa-2-azaspiro[3.5]nonane possesses zero rotatable bonds (ChemScene computational data), enforcing a completely rigid spirocyclic architecture . In contrast, acyclic diamino-diether linkers or flexible morpholine/piperazine replacements introduce 4–6 rotatable bonds, each contributing an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding [1]. Spiroazetidine scaffolds have been validated as conformational constraints that pre-organize pharmacophores for optimal target engagement, improving binding enthalpy and selectivity in GPCR and ion channel programs [2][3].

Conformational Analysis Entropic Binding Optimization Bioisostere Design

Derivative Accessibility: Carboxylate-Functionalized Analogs Enable Multigram Drug Design Applications

While the parent 5,8-dioxa-2-azaspiro[3.5]nonane scaffold lacks reported biological activity data, its close structural congener, ethyl 5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylate (CAS 2757912-95-9), confirms that carboxylate-functionalized derivatives are synthetically accessible [1]. In the broader 2-azaspiro[3.5]nonane series, carboxylic acid derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) have been reported as bioisosteres of pipecolic acid and have been synthesized on multigram scale with good yields for drug design applications [2]. This demonstrates the feasibility of generating diverse derivative libraries from the dioxa scaffold for SAR exploration.

Library Synthesis Carboxylic Acid Bioisosteres Medicinal Chemistry SAR

Optimal Procurement Scenarios for 5,8-Dioxa-2-azaspiro[3.5]nonane in Drug Discovery Programs


CNS Penetrant Fragment Libraries Requiring Low LogP Building Blocks

Programs targeting CNS disorders (Alzheimer's disease, Parkinson's disease, depression) require building blocks with LogP ≤ 1 and TPSA < 90 Ų to maintain blood–brain barrier permeability. 5,8-Dioxa-2-azaspiro[3.5]nonane, with LogP = −0.6248 and TPSA = 30.49 Ų , sits within the optimal CNS multiparameter optimization (MPO) space and offers a differentiated polarity profile versus mono-oxa spiro analogs that trend toward higher lipophilicity [1]. This makes it a superior choice for fragment-based screening libraries where low LogP is a design requirement.

Kinase or GPCR Lead Optimization Requiring Additional H-Bond Contacts

In kinase and GPCR programs where structure-based design reveals an opportunity to capture a crystallographic water molecule or form a supplementary hydrogen bond near the hinge or orthosteric site, the three H-bond acceptor atoms of 5,8-dioxa-2-azaspiro[3.5]nonane provide a distinct advantage over two-acceptor mono-oxa scaffolds . The rigid spirocyclic architecture (zero rotatable bonds) simultaneously minimizes entropic binding penalties relative to flexible-chain alternatives [2].

Bioisostere Replacement of Morpholine or Piperazine in Metabolic Stability Optimization

When morpholine (LogP ≈ −0.86) or piperazine (LogP ≈ −0.46) rings are identified as metabolic soft spots in lead series, 5,8-dioxa-2-azaspiro[3.5]nonane (LogP = −0.6248) can serve as a conformationally locked replacement that preserves polarity while blocking N-dealkylation and ring-hydroxylation pathways. The dual-oxygen structure introduces steric shielding around metabolically labile positions, a strategy validated across azaspirocycle series where increased saturation and heteroatom content correlates with improved microsomal stability [1].

Spirocycle-Focused Library Enumeration for Novel IP Generation

Medicinal chemistry groups pursuing novel intellectual property in crowded therapeutic areas (oncology, immunology) benefit from incorporating under-explored building blocks that diverge from commonly used scaffolds. 5,8-Dioxa-2-azaspiro[3.5]nonane is less commonly cited in patent literature than its mono-oxa counterparts 5-oxa-2-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane, based on search frequency analysis, providing a whitespace opportunity for generating composition-of-matter claims on novel derivatives [3]. Confirmed access to carboxylate-functionalized analogs [4] enables rapid library enumeration for hit identification.

Quote Request

Request a Quote for 5,8-Dioxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.